4-(4-Fluorophenoxy)benzamidine acetate
Description
4-(4-Fluorophenoxy)benzamidine acetate is a benzamidine derivative characterized by a fluorophenoxy substituent and an amidine group, stabilized as an acetate salt. The compound’s synthesis typically involves condensation of substituted benzamidine precursors with fluorophenoxy groups under reflux conditions, followed by purification via reversed-phase HPLC, as seen in analogous benzamidine syntheses . The acetate salt form enhances aqueous solubility, which is critical for bioavailability in therapeutic applications.
Properties
CAS No. |
361436-91-1 |
|---|---|
Molecular Formula |
C15H15FN2O3 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
acetic acid;4-(4-fluorophenoxy)benzenecarboximidamide |
InChI |
InChI=1S/C13H11FN2O.C2H4O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16;1-2(3)4/h1-8H,(H3,15,16);1H3,(H,3,4) |
InChI Key |
WTTXIRJSNFBFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 4-(4-fluorophenoxy)benzamidine acetate with structurally related benzamidine and benzamide derivatives, highlighting key differences in substituents, molecular properties, and biological activity:
Key Observations:
- Solubility: The acetate salt form of the target compound likely improves aqueous solubility relative to non-salt benzamidines (e.g., trifluoromethyl derivative in ).
- Zinc-Binding Capacity : Benzamidines (e.g., target compound) exhibit stronger zinc chelation than benzamides (e.g., compound 3, ) due to the amidine group’s basicity, which is critical for inhibiting zinc-dependent enzymes like glyoxalase I .
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